Pyrilamine Maleate, CAS 59-33-6, is the stable, crystalline maleate salt of the first-generation antihistamine pyrilamine. As a member of the ethylenediamine class, it functions as a histamine H1 receptor antagonist. The primary procurement driver for selecting the maleate salt form is its conversion of the oily, poorly-soluble pyrilamine free base into a white, crystalline powder with very high water solubility (1 g in ~0.4 mL). This key physical property is fundamental to its utility in pharmaceutical and research applications, particularly in aqueous formulations and as a certified analytical standard.
Direct substitution of Pyrilamine Maleate carries significant process and performance risks. Replacing it with the pyrilamine free base is non-viable for most applications due to the base's oily liquid state and poor water solubility, which complicates handling, weighing, and formulation. Swapping for another first-generation antihistamine, such as Diphenhydramine or Chlorpheniramine, requires complete re-validation. While all are H1 antagonists, differences in chemical subclass (ethylenediamine vs. ethanolamine or alkylamine) can lead to variances in efficacy, side-effect profiles (e.g., sedation levels), and critical formulation parameters like pH stability and excipient compatibility. For instance, the pH sensitivity of Pyrilamine Maleate, which precipitates its free base above pH 7.5, is a key constraint not shared by all competitors and must be accounted for in formulation development.
Diphenhydramine’s lower H1 affinity (KD ~20 nM vs ~1 nM) may reduce histamine antagonism in binding and functional assays.
Tripelennamine and chlorpheniramine induce conditioned place preference; pyrilamine lacks this effect, minimizing dopaminergic reward activation in behavioral studies.
Diphenhydramine and chlorpheniramine show higher muscarinic activity; pyrilamine has the lowest anticholinergic potency, reducing off-target interference in functional assays.
Methapyrilene analog exhibits higher mutagenic potential in mouse lymphoma assay; pyrilamine shows reduced genotoxicity risk, but independent verification is advised for long-term studies.
The primary driver for procuring the maleate salt is the radical improvement in physical form and solubility over the parent compound. Pyrilamine Maleate is a stable, white crystalline solid, whereas Pyrilamine free base is an oily liquid, making precise handling and dosing difficult. The salt form is very soluble in water, with 1 gram dissolving in approximately 0.4 mL, enabling high-concentration aqueous stock solutions and formulations.
| Evidence Dimension | Physical Form & Water Solubility |
| Target Compound Data | White crystalline solid; Very soluble (~2500 mg/mL) |
| Comparator Or Baseline | Pyrilamine (Free Base): Oily liquid; Sparingly soluble |
| Quantified Difference | Transforms an oily, difficult-to-handle liquid into a highly soluble, weighable solid. |
| Conditions | Standard temperature and pressure. Solubility in water. |
This transformation is critical for manufacturability, enabling accurate weighing, stable storage, and suitability for aqueous formulations or use as an analytical standard.
Pyrilamine Maleate presents a sharp and consistent melting point, a critical parameter for identity testing and purity assessment in a QC environment. Its melting point is consistently reported in the narrow range of 99-103 °C. This contrasts with other common antihistamine salts like Chlorpheniramine Maleate, which melts at a significantly higher temperature range of 130-135 °C. This distinct thermal signature is vital for material identification and defining processing limits in methods like hot-melt extrusion or drying.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 99-103 °C |
| Comparator Or Baseline | Chlorpheniramine Maleate: 130-135 °C |
| Quantified Difference | ~30-35 °C lower melting point than Chlorpheniramine Maleate. |
| Conditions | Standard analytical melting point apparatus. |
A distinct, lower melting point dictates specific thermal processing parameters and serves as a reliable, differentiating specification for raw material acceptance and quality control.
Pyrilamine Maleate has a well-established and specific niche in veterinary medicine, particularly for equine applications, where it is a component in numerous commercial antihistamine products. Products such as Tri-Hist® Granules and HistALL® list Pyrilamine Maleate as the key active ingredient for managing allergic reactions in horses. This frequent use in regulated, multi-ingredient veterinary products demonstrates a history of compatibility, efficacy, and a known safety profile within this specific, large-animal market, a distinction not as prominent for other first-generation antihistamines like doxylamine.
| Evidence Dimension | Market Presence in Veterinary Medicine |
| Target Compound Data | Key active ingredient in multiple commercial equine antihistamine granules and solutions. |
| Comparator Or Baseline | Other first-generation antihistamines (e.g., Doxylamine, Diphenhydramine) which are more commonly associated with human OTC products. |
| Quantified Difference | Established and documented commercial use in targeted equine formulations. |
| Conditions | Commercial veterinary pharmaceutical market. |
For buyers developing veterinary therapeutics, selecting Pyrilamine Maleate leverages a known precedent of use and regulatory familiarity, potentially reducing development risk and timelines.
The compound's status as a stable, crystalline solid with a well-defined melting point and high purity makes it an ideal choice for use as a pharmaceutical secondary standard. It is suitable for HPLC and GC method development, system suitability testing, and the quantitative analysis of pyrilamine in pharmaceutical formulations.
Its very high water solubility is a key advantage for creating injectable or oral liquid veterinary products. Pyrilamine Maleate is a go-to choice for equine and bovine formulations where a rapid-acting, parenteral antihistamine is required to manage acute allergic reactions, leveraging its established use in this sector.
The compound's high solubility in acidic-to-neutral conditions (pH ~5.1 in a 10% solution) makes it suitable for oral syrups and liquid dosage forms. However, its tendency to precipitate above pH 7.5 provides a clear formulation constraint, making it a specific choice for developers working within this known pH window or those who can leverage this property for controlled release.
Irritant
Parsons, M. E.; Ganellin, C. R. (2006). "Histamine and its receptors". British Journal of Pharmacology. 147 (Suppl 1): S127–S135. doi:10.1038/sj.bjp.0706440. PMC 1760721. PMID 16402096.
"Mepyramine". drugbank.com. Retrieved 8 May 2021.
Kubo N, Shirakawa O, Kuno T, Tanaka C (March 1987). "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay". Japanese Journal of Pharmacology. 43 (3): 277–82. doi:10.1254/jjp.43.277. PMID 2884340.
Fischer J, Ganellin CR (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 545. ISBN 9783527607495.
"Active Ingredients for Midol Complete". Archived from the original on 2009-12-02. Retrieved 2009-12-08.
"Anthisan Cream - Patient Information Leaflet (PIL) - (Emc)".
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Antipruritics (D04)
Salata JJ, et al. Circ Res, 1995, 76(1), 110-119.
Lozeva V, et al. Hepatology, 2000, 31(2), 336-344.
Ashmawi HA, et al. Anesth Analg, 2003, 97(2), 541-546.
Fitzsimons, C.P., Monczor, F., Fernández, N., et al. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein. J. Biol. Chem. 279(33), 34431-34439 (2004).